4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a chemical compound that features a piperidine ring substituted with a 5,5-dimethyl-1,3-dioxane moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with oxalic acid. The reaction conditions usually include the use of an appropriate solvent and controlled temperature to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays and as a reference standard in analytical studies.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate include:
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine hydrochloride: This compound has a similar structure but differs in the counterion.
4-(1,3-Dioxolan-2-yl)piperidine oxalate: This compound has a different substituent on the piperidine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a piperidine ring and a dioxane moiety, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including toxicological data, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C13H23NO6
- Molecular Weight : 289.33 g/mol
- CAS Number : 423768-60-9
- Purity : ≥90%
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies:
The compound is classified as having moderate toxicity upon ingestion and can cause irritation to the skin and eyes. Long-term exposure is not expected to produce chronic health effects .
Pharmacological Potential
Research indicates that compounds with similar structural features may exhibit various pharmacological activities:
- Neuroprotective Effects : Compounds containing piperidine rings have been associated with neuroprotective properties. For instance, studies on related piperidine derivatives suggest they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .
- Antioxidant Activity : The dioxane structure may contribute to antioxidant properties, which can protect against oxidative stress in cells. This is particularly relevant in the context of kidney health, where oxidative damage is a significant concern .
- Hypolipidemic Effects : Similar compounds have shown potential in reducing plasma triglycerides and cholesterol levels, indicating a possible role in managing metabolic disorders .
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Protective Effects Against Oxidative Damage : In vitro studies demonstrated that polysaccharides derived from Porphyra yezoensis could protect renal epithelial cells from oxidative damage caused by oxalic acid. This suggests that derivatives of oxalic acid may also play a protective role in cellular environments .
- Cell Viability Studies : Research involving cell lines treated with compounds similar to this compound showed improved cell viability and reduced apoptosis under oxidative stress conditions. This indicates potential therapeutic applications in protecting cells from damage .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKYBWHPORZOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.